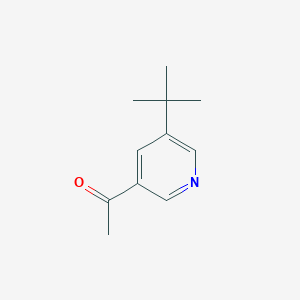
Methyl 2-(4,6-dichloropyrimidin-2-yl)isonicotinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(4,6-dichloropyrimidin-2-yl)isonicotinate is a chemical compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a pyrimidine ring substituted with chlorine atoms at positions 4 and 6, and an isonicotinate ester group at position 2
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4,6-dichloropyrimidin-2-yl)isonicotinate typically involves the reaction of 4,6-dichloropyrimidine with methyl isonicotinate under specific conditions. One common method includes:
Starting Materials: 4,6-dichloropyrimidine and methyl isonicotinate.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride, and a suitable solvent like dimethylformamide or tetrahydrofuran.
Procedure: The mixture is heated to a specific temperature, often around 80-100°C, for several hours to ensure complete reaction.
Purification: The product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-(4,6-dichloropyrimidin-2-yl)isonicotinate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at positions 4 and 6 can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide, ammonia, or thiourea in solvents such as ethanol or acetonitrile.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Nucleophilic Substitution: Substituted pyrimidine derivatives.
Oxidation: Oxidized pyrimidine compounds.
Reduction: Reduced pyrimidine derivatives.
Hydrolysis: Isonicotinic acid derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 2-(4,6-dichloropyrimidin-2-yl)isonicotinate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of Methyl 2-(4,6-dichloropyrimidin-2-yl)isonicotinate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 2-(4,6-dichloropyrimidin-5-yl)acetate
- Methyl 2-(2,6-dichloropyrimidin-4-yl)acetate
- Methyl 2-(4-chloro-6-methoxypyrimidin-5-yl)acetate
Uniqueness
Methyl 2-(4,6-dichloropyrimidin-2-yl)isonicotinate is unique due to its specific substitution pattern and the presence of the isonicotinate ester group. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Eigenschaften
Molekularformel |
C11H7Cl2N3O2 |
|---|---|
Molekulargewicht |
284.09 g/mol |
IUPAC-Name |
methyl 2-(4,6-dichloropyrimidin-2-yl)pyridine-4-carboxylate |
InChI |
InChI=1S/C11H7Cl2N3O2/c1-18-11(17)6-2-3-14-7(4-6)10-15-8(12)5-9(13)16-10/h2-5H,1H3 |
InChI-Schlüssel |
ULWOLTMHBRTUOP-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC(=NC=C1)C2=NC(=CC(=N2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



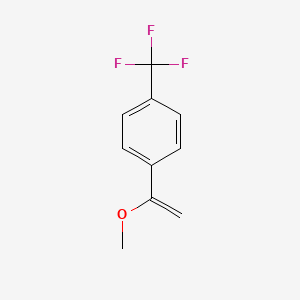
![4,6-Dibromo-2-methylbenzo[d]thiazole](/img/structure/B13671994.png)
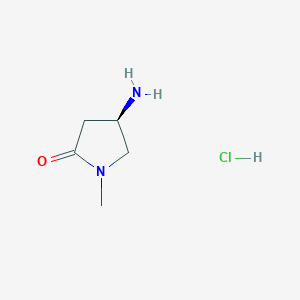
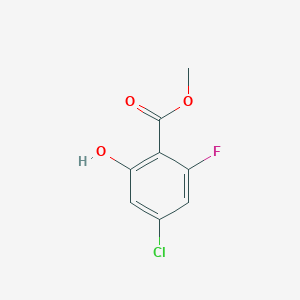
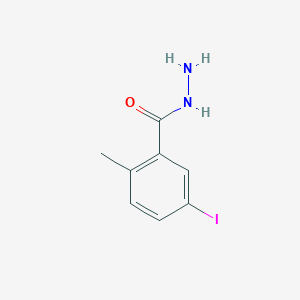
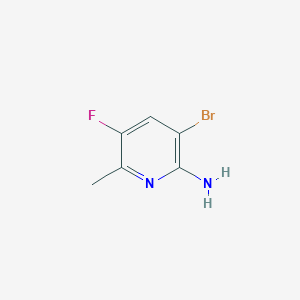
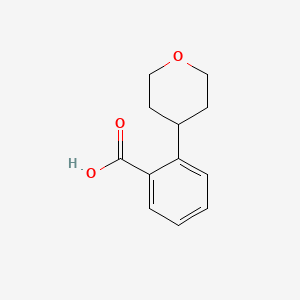
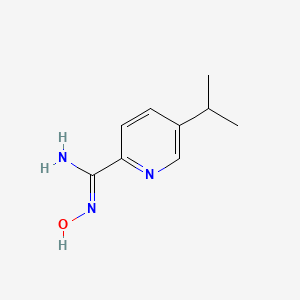
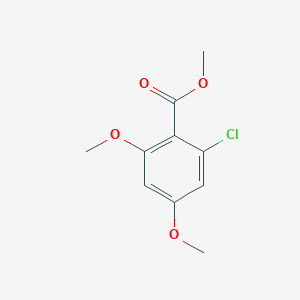
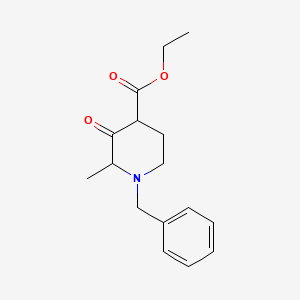
![Methyl 2-oxaspiro[3.3]heptane-6-carboxylate](/img/structure/B13672052.png)

